2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
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Description
The compound is a complex organic molecule that contains several functional groups, including a tetrahydrothiophene dioxides, a dihydrobenzoxazine, and a tetrahydrocyclopentapyrazole . These groups suggest that the compound might have interesting chemical properties and potential applications.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The exact structure would depend on the specific arrangement and connectivity of these rings .Mechanism of Action
Target of Action
The primary target of this compound is protoporphyrinogen oxidase (protox) . Protox is an essential enzyme in the heme and chlorophyll biosynthetic pathway in plants, bacteria, and fungi.
Mode of Action
The compound acts by inhibiting the activity of protoporphyrinogen oxidase (protox) . This inhibition disrupts the heme and chlorophyll biosynthetic pathway, leading to the accumulation of protoporphyrin IX, a photodynamic compound that causes lipid peroxidation and cell death upon exposure to light .
Biochemical Pathways
The affected biochemical pathway is the heme and chlorophyll biosynthesis pathway . The inhibition of protox leads to the accumulation of protoporphyrin IX, which upon exposure to light, generates reactive oxygen species that cause lipid peroxidation and cell death .
Pharmacokinetics
The compound’s efficacy suggests it has sufficient bioavailability to reach its target site and exert its herbicidal effect .
Result of Action
The result of the compound’s action is the death of the target organism. The accumulation of protoporphyrin IX and subsequent production of reactive oxygen species upon light exposure lead to lipid peroxidation and cell death .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, light exposure is crucial for the compound’s mode of action, as it triggers the production of reactive oxygen species from accumulated protoporphyrin IX
properties
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)-N-(3-oxo-4H-1,4-benzoxazin-6-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S/c24-17-9-28-16-5-4-11(8-15(16)21-17)20-19(25)18-13-2-1-3-14(13)22-23(18)12-6-7-29(26,27)10-12/h4-5,8,12H,1-3,6-7,9-10H2,(H,20,25)(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZPMFDAUUAYIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3CCS(=O)(=O)C3)C(=O)NC4=CC5=C(C=C4)OCC(=O)N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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